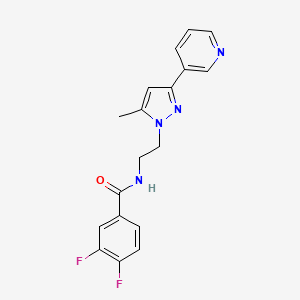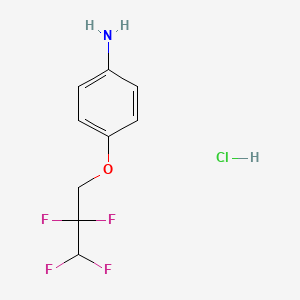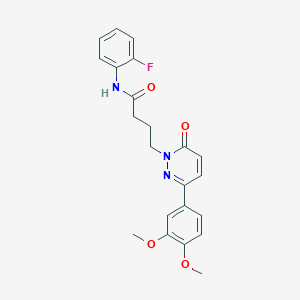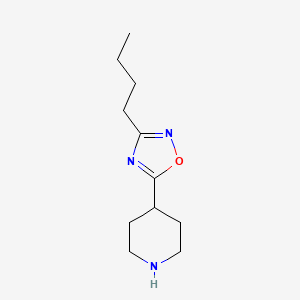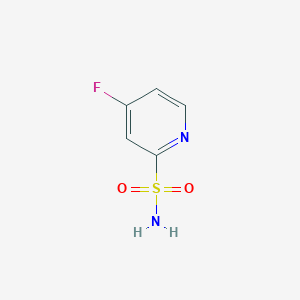
4-Fluoropyridine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoropyridine-2-sulfonamide is an organofluorine compound that features a fluorine atom attached to the pyridine ring and a sulfonamide group at the 2-position
作用机制
Target of Action
Sulfonamides, a class of compounds to which 4-fluoropyridine-2-sulfonamide belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .
Mode of Action
Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the synthesis of nucleic acids in bacteria by inhibiting the production of folic acid .
Result of Action
As a sulfonamide, it is likely to result in the inhibition of bacterial growth by interfering with the synthesis of nucleic acids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2-sulfonamide typically involves the fluorination of pyridine derivatives followed by sulfonamide formation. One common method is the direct fluorination of pyridine using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) to yield fluoropyridine derivatives . The sulfonamide group can then be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by sulfonamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Fluoropyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substituted pyridines
- Oxidized sulfonamides
- Coupled aromatic compounds
科学研究应用
4-Fluoropyridine-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential antibacterial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
相似化合物的比较
2-Fluoropyridine: Lacks the sulfonamide group, making it less versatile in biological applications.
4-Chloropyridine-2-sulfonamide: Similar structure but with a chlorine atom instead of fluorine, resulting in different reactivity and properties.
Sulfonimidates: Sulfur-containing compounds with different oxidation states and applications.
Uniqueness: 4-Fluoropyridine-2-sulfonamide is unique due to the presence of both fluorine and sulfonamide groups, which confer distinct chemical and biological properties. The fluorine atom enhances stability and reactivity, while the sulfonamide group provides versatility in forming various derivatives and interacting with biological targets.
属性
IUPAC Name |
4-fluoropyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKYVOBYJZIBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
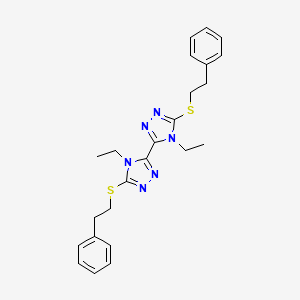
![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)
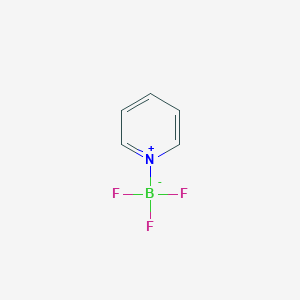
![(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B2631344.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)
![3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2631346.png)

![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)
